6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE
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Overview
Description
6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit specific properties that make it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chloro, dimethylbenzenesulfonyl, and ethoxybenzoyl groups through various substitution reactions. Common reagents and catalysts used in these reactions include chlorinating agents, sulfonyl chlorides, and ethoxybenzoyl chlorides under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial synthesis of such compounds.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar oxidation states and biological activities.
Sulfonylquinolines: Derivatives with sulfonyl groups that exhibit diverse biological properties.
Uniqueness
6-CHLORO-4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE stands out due to its specific combination of substituents, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO4S/c1-4-32-20-9-6-18(7-10-20)25(29)23-15-28-24-12-8-19(27)14-22(24)26(23)33(30,31)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFLKXLJIWHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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